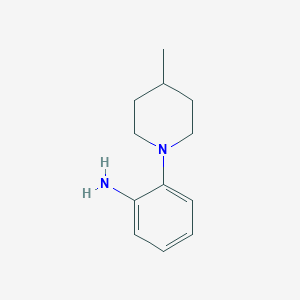

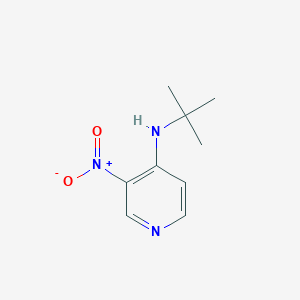

2-(4-Methylpiperidin-1-yl)aniline

概要

説明

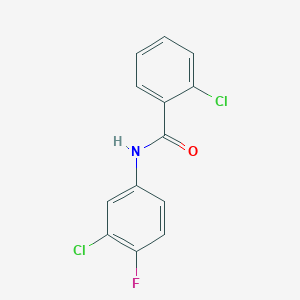

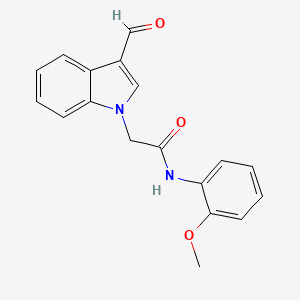

“2-(4-Methylpiperidin-1-yl)aniline” is a chemical compound that has been used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors . It is also known for its unique biochemical properties .

Synthesis Analysis

The synthesis of “this compound” involves the use of piperidones, which serve as precursors to the piperidine ring . These are ubiquitous moieties in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H18N2 . The InChI code for this compound is 1S/C12H18N2/c1-10-6-8-14 (9-7-10)12-5-3-2-4-11 (12)13/h2-5,10H,6-9,13H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.29 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Optimization in Medicinal Chemistry

Research has been conducted on optimizing specific chemical structures to enhance their efficacy as inhibitors of kinase activity, an essential target in cancer therapy. For instance, the optimization of quinolinecarbonitriles led to the discovery of potent inhibitors of Src kinase, a protein implicated in cancer progression. Analogues containing substituted anilines, similar in structure to 2-(4-Methylpiperidin-1-yl)aniline, showed significant inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting the potential application of similar compounds in designing new anticancer agents (Boschelli et al., 2001).

Electroluminescence and Material Science

Compounds structurally related to this compound have been explored for their potential in electroluminescence applications. Highly luminescent tetradentate bis-cyclometalated platinum complexes involving aniline derivatives have been designed, synthesized, and tested for their photophysical properties and electroluminescence applications. These materials exhibit a range of emissions covering the blue to red spectral region, suggesting the utility of aniline derivatives in creating advanced materials for organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Corrosion Inhibition

Aniline derivatives have been investigated for their role in corrosion inhibition, an important area in materials science and engineering. A study on thiophene Schiff base compounds, which share a similar functional group arrangement with this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The research suggests that compounds with aniline functionalities can serve as efficient corrosion inhibitors, offering protection to metal surfaces in aggressive environments (Daoud et al., 2014).

Catalysis and Chemical Synthesis

Research on palladium complexes involving aniline derivatives has shown that these compounds can act as efficient catalysts for C-C coupling reactions, such as the Suzuki-Miyaura coupling, in eco-friendly water media. This application is critical in the field of green chemistry and sustainable chemical synthesis, indicating that this compound and its analogues could play a role in developing new catalytic systems for organic synthesis (Rao et al., 2014).

Safety and Hazards

将来の方向性

The future directions for “2-(4-Methylpiperidin-1-yl)aniline” could involve further exploration of its biochemical properties and potential applications. Given its role in the synthesis of anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors , it could be a valuable scaffold for the development of new drugs.

生化学分析

Biochemical Properties

2-(4-Methylpiperidin-1-yl)aniline plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in toxic effects, including cellular damage and organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its biological activity and the overall cellular response .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. The localization of this compound can influence its activity and function, as different cellular environments provide distinct biochemical contexts .

特性

IUPAC Name |

2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJQNIVEQAVVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287068 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252758-94-4 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252758-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)

![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)